m-PEG12-acid

Overview

Description

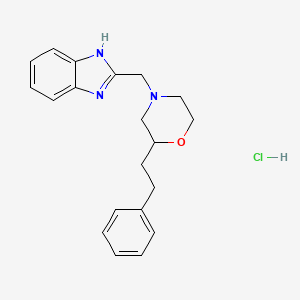

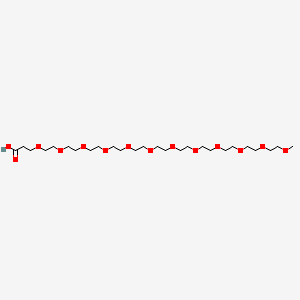

M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of this compound can readily react with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Molecular Structure Analysis

The molecular formula of this compound is C26H52O14 . The InChI is 1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) . The Canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O .Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis

The molecular weight of this compound is 588.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 36 . The topological polar surface area is 148 Ų . The heavy atom count is 40 .Scientific Research Applications

Protein Modification and Drug Delivery Systems

m-PEG12-acid is utilized in protein modification processes. Sato et al. (2001) described a microbial transglutaminase (M-TGase) mediated procedure for site-specific modification of chimeric proteins. This method employed synthetic alkylamine derivatives of poly(ethylene glycol) (PEG12) as modifiers. The research demonstrated the M-TGase-catalyzed protein modification's applicability in drug delivery systems, using recombinant human interleukin 2 (rhIL-2) as the target protein. The PEG12-rhIL-2 conjugates retained full bioactivity and showed altered pharmacokinetics, hinting at the potential of this methodology for clinical use in creating protein conjugates (Sato et al., 2001).

Nanoparticle-based Therapeutic Strategies

This compound is also significant in the field of nanoparticle-based therapeutic strategies. Li et al. (2022) fabricated folic acid-polyethylene glycol amine-modified zeolitic imidazole framework-8 (ZIF-8) nanoparticles and highlighted their effective role in restoring function post spinal cord injury by targeting proinflammatory microglia/macrophages (M/Ms), indicating a potential therapeutic approach for early-stage spinal cord injury (Li et al., 2022).

Diagnostic and Programmable Cargo Release

Gayet et al. (2020) demonstrated the use of polyethylene glycol-DNA (PEG-DNA) hydrogels, showcasing their potential in creating CRISPR-responsive smart materials for diagnostics and programmable cargo release. This innovation holds promising applications in drug delivery, medical devices, and diagnostics, responding to nucleic acid signals in the environment (Gayet et al., 2020).

Textile-based Transdermal Therapy

In the realm of textile-based transdermal therapy, Chatterjee et al. (2019) developed a dual-responsive hydrogel (pH/temperature) incorporating pluronic F-127 (PF127), N,N,N-trimethyl chitosan (TMC), and polyethylene glycolated hyaluronic acid (PEG-HA). They demonstrated the hydrogel's potential for drug delivery in treating atopic dermatitis, a typical skin disorder. This innovative hydrogel system exhibited enhanced drug release and targeting capabilities, indicating its potential in textile-based transdermal therapeutic applications (Chatterjee et al., 2019).

Mechanism of Action

Target of Action

m-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The primary target of this compound is primary amine groups . These primary amine groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows this compound to link molecules together, hence its classification as a linker. The formation of the amide bond is a key interaction that results in the conjugation of the this compound to its target molecule.

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would be influenced by the specific molecules it is linked to. The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could enhance its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for this compound to form amide bonds . Furthermore, the hydrophilic nature of the PEG spacer in this compound suggests that it may be more effective and stable in aqueous environments .

Safety and Hazards

While specific safety and hazard information for m-PEG12-acid was not found, similar compounds like m-PEG12-amine have been noted to be very toxic if swallowed, irritating to skin, and pose a risk of serious damage to eyes . They are also toxic and pose a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn children .

Future Directions

M-PEG12-acid is a PEG linker with a terminal carboxylic acid, which can react with primary amine groups to form a stable amide bond . This property makes it useful in the synthesis of PROTACs , which are a promising approach for the development of targeted therapy drugs . Therefore, the future directions of this compound could involve further exploration of its potential in drug development and targeted therapies .

Biochemical Analysis

Biochemical Properties

m-PEG12-acid plays a significant role in biochemical reactions. It interacts with primary amine groups to form a stable amide bond . This interaction is facilitated by the presence of activators . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a PEG linker. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PEG linker in the formation of PROTACs . The terminal carboxylic acid of this compound reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . The resulting PROTACs can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its stability and solubility. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence its effects over time

Metabolic Pathways

As a PEG linker, this compound is primarily involved in the formation of PROTACs

Transport and Distribution

As a PEG linker, it is primarily used in the synthesis of PROTACs

Subcellular Localization

As a PEG linker, it is primarily used in the synthesis of PROTACs

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKFNFKUHXFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)